

Kinase Selectivity Profile of PRT-060318

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Compound Focus: PRT-060318

Cat. No.: S548131

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The table below summarizes the key quantitative data on the selectivity of **PRT-060318**, as confirmed across multiple sources.

Parameter	Result	Experimental Context
Primary Target	Spleen Tyrosine Kinase (Syk)	Kinase panel of 270 kinases [1] [2]
IC ₅₀ for Syk	4 nM	Assay using purified Syk kinase [1] [3] [4]
Syk Inhibition	92%	At a concentration of 50 nM [1] [4]
Other Kinases	>70% activity retained	At a concentration of 50 nM in a panel of 270 kinases [1]

Experimental Protocols for Selectivity Assessment

To help you verify and build upon this data, here are the key methodologies used to establish this selectivity profile.

Kinase Profiler Assay

This is the primary method used to determine the inhibitor's specificity across a broad kinase panel.

- **Objective:** To evaluate the molecular specificity of **PRT-060318**'s interaction with Syk compared to a wide range of other kinases.
- **Procedure:** The inhibitor's activity was tested against a panel of 270 kinases using the **Kinase Profiler** service from Millipore [2]. The percentage of kinase activity remaining after incubation with a 50 nM concentration of **PRT-060318** was measured [1].

Intracellular Specificity Immunoblotting

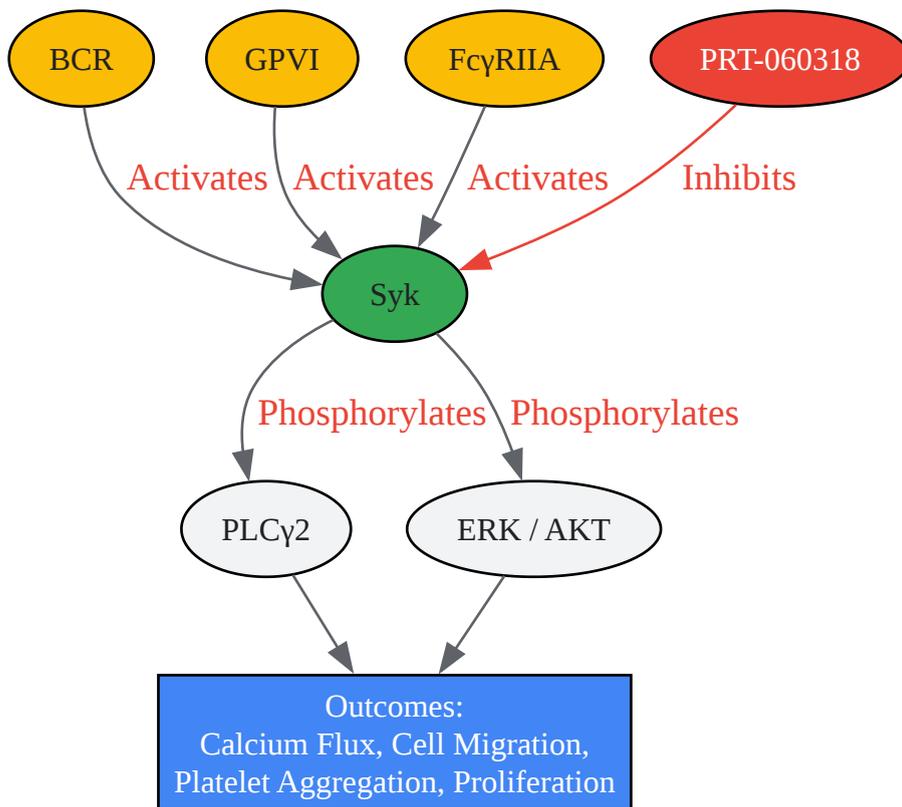
This method confirms that the inhibitor effectively blocks Syk phosphorylation within cells.

- **Objective:** To investigate the intracellular specificity and target engagement of **PRT-060318**.
- **Cell Line:** DHL4 B cell line [2].
- **Procedure:**
 - Pre-incubate cells with **PRT-060318** for 1 hour.
 - Activate cells with 5 µg/mL anti-IgG for 30 minutes at 37°C to stimulate the B-cell receptor pathway.
 - Pellet cells by centrifugation and lyse them in the presence of protease and phosphatase inhibitors.
 - Perform SDS-polyacrylamide gel electrophoresis on the lysates.
 - Transfer proteins to a nitrocellulose membrane and probe with a rabbit anti-phospho-SYK (Y352) antibody [2]. A dose-dependent decrease in phosphorylation indicates effective Syk inhibition.

Frequently Asked Questions (FAQs)

Q1: At what concentration is PRT-060318 considered selective in cellular assays? The compound demonstrates high selectivity at a concentration of **50 nM**, which effectively inhibits Syk (92%) while leaving the vast majority of other kinases largely unaffected (>70% activity retained) [1]. In more complex functional cellular assays, such as flow-based platelet adhesion studies, a higher concentration (e.g., 10 µM) is often used to ensure complete pathway inhibition [5].

Q2: How does PRT-060318 engagement with Syk affect downstream signaling? As visualized below, **PRT-060318** inhibits Syk auto-phosphorylation (e.g., at Y352), which disrupts signal propagation. This, in turn, leads to reduced phosphorylation of key downstream effectors like **PLCγ2** and **ERK**, ultimately inhibiting processes such as calcium mobilization, platelet aggregation, and cell migration [1] [3] [4].



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Q3: My experiment involves platelet activation. What positive controls can I use? For studies on Syk-dependent platelet signaling, you can use specific agonists that act upstream of Syk:

- **Convulxin:** A potent agonist of the **GPVI receptor**, which signals through Syk [2] [4].
- **HIT Immune Complexes:** Antibody-heparin-PF4 complexes that activate platelets via the **FcγRIIA receptor**, another pathway dependent on Syk signaling [2] [6].

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